6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is characterized by its fused pyrazole and pyrimidine rings. This compound has gained attention in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of adaptor associated kinase 1, which is implicated in various neurological disorders and pain mechanisms .
The compound can be classified under the category of heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom. It falls within the broader classification of medicinal preparations containing organic active ingredients, particularly those relevant to disorders of the nervous system and non-steroidal anti-inflammatory drugs . Its chemical structure includes a bromine atom at the 6-position and an ethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring system.
The synthesis of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine can be achieved through various methods. A notable approach involves the stepwise synthesis from 2,6-dibromopyrazolo[1,5-a]pyrimidine using site-selective cross-coupling reactions. This method employs regio-controlled Sonogashira-type coupling with terminal alkynes, allowing for selective modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. Subsequent reactions may include Suzuki–Miyaura and Buchwald–Hartwig coupling reactions to introduce diverse functional groups at the C2 position .
The molecular formula of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine is CHBrN, with a molecular weight of approximately 232.09 g/mol. The compound features a rigid planar structure due to the fused ring system, which contributes to its biological activity. The presence of bromine enhances its reactivity and potential interactions with biological targets.
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine participates in various chemical reactions typical for heterocyclic compounds. These include nucleophilic substitutions facilitated by the bromine atom, allowing for further derivatization. Additionally, it can undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the pyrazole moiety. The compound's ability to form complexes with metal ions also opens avenues for coordination chemistry applications.
The mechanism of action for 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine primarily involves its role as an inhibitor of adaptor associated kinase 1. This kinase is crucial in regulating clathrin-mediated endocytosis, impacting synaptic vesicle recycling in neurons. By inhibiting this kinase, the compound may modulate pain pathways and exhibit neuroprotective effects. Studies indicate that AAK1 knockout mice show increased resistance to pain, suggesting that inhibitors like 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine could have therapeutic potential in treating neuropathic pain conditions .
The physical properties of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine include:
Chemical properties include:
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
The foundational synthesis of the pyrazolo[1,5-a]pyrimidine core typically employs a cyclocondensation reaction between 5-aminopyrazoles and 1,3-biselectrophilic systems. This approach leverages the dual nucleophilic character of 5-aminopyrazoles (acting as 1,3-binucleophiles) and various carbonyl-containing partners to construct the bicyclic system with inherent regiochemical control:
β-Dicarbonyl Compounds: The most common route involves reacting 5-amino-3-ethylpyrazole with β-dicarbonyl reagents under acid or base catalysis. Ethyl acetoacetate serves as an effective partner, where the ketone carbonyl participates in initial imine formation with the exocyclic amine, followed by cyclization through the ester carbonyl. This method typically affords 5,7-dihydroxypyrazolo[1,5-a]pyrimidine intermediates that require subsequent functionalization [1] [8].
β-Enaminones: These substrates offer superior reactivity and regioselectivity compared to 1,3-dicarbonyl compounds. The reaction proceeds via an aza-Michael addition mechanism, where the amino group of the aminopyrazole attacks the β-carbon of the enaminone, followed by cyclization through displacement of the dimethylamino leaving group. This approach enables direct installation of aryl or heteroaryl groups at C7 position during core formation [8].
Table 1: Cyclocondensation Approaches to Pyrazolo[1,5-a]pyrimidine Core
Aminopyrazole | 1,3-Biselectrophile | Conditions | Product | Yield (%) |
---|---|---|---|---|
5-Amino-3-ethylpyrazole | Ethyl acetoacetate | EtOH, reflux, 8h | 2-Ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine | 65-75 |
5-Amino-3-ethylpyrazole | Ethyl 3-(dimethylamino)crotonate | MW, 150°C, 20 min | 2-Ethyl-7-methylpyrazolo[1,5-a]pyrimidine | 85 |
5-Amino-3-ethylpyrazole | 4-Chlorophenyl-substituted β-enaminone | Toluene, p-TsOH, reflux | 2-Ethyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | 78 |
The introduction of bromine at C6 and the ethyl group at C2 requires sequential regioselective transformations. While the ethyl group is typically installed early via the 3-substituted aminopyrazole precursor, bromination is performed after core formation:
Early Ethyl Incorporation: The 2-ethyl substituent originates from 5-amino-3-ethylpyrazole, commercially available or synthesized via Knorr pyrazole synthesis using ethyl acetoacetate and hydrazine derivatives. This approach ensures the ethyl group is positioned before ring formation, avoiding challenging C2 post-functionalization [1].
Regioselective Bromination: The 5,7-dihydroxy intermediate undergoes dichlorination using phosphorus oxychloride (POCl₃), often with catalytic additives like pyridine or N,N-dimethylaniline. This transformation converts both hydroxyl groups to chlorides with excellent efficiency (61-94% yields). Subsequent halogen exchange using HBr or regioselective nucleophilic substitution achieves the 6-bromo derivative. Alternatively, direct bromination at C6 can be accomplished using phosphorus oxybromide (POBr₃) or bromine in acetic acid, though yields are generally lower [1] [3] [6].
Table 2: Bromination Strategies for 6-Bromo Derivatives
Precursor | Brominating Agent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine | HBr (48%) | 80°C, 4h | C6 > C5 | 75 |
5,7-Dihydroxy-2-ethylpyrazolo[1,5-a]pyrimidine | POBr₃ | Reflux, 2h | C6 Bromination | 68 |
7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide (NBS) | DMF, 0°C to rt, 12h | C6 Bromination | 82 |
The C6 position demonstrates enhanced electrophilicity compared to C5 due to electronic asymmetry in the pyrazolo[1,5-a]pyrimidine ring, facilitating regioselective substitution. Computational studies confirm higher electron deficiency at C6, aligning with experimental observations of preferential functionalization at this position [3].
Energy-assisted synthesis significantly improves reaction efficiency in constructing and functionalizing the pyrazolo[1,5-a]pyrimidine core:
Microwave Irradiation: Cyclocondensation reactions using β-enaminones proceed with dramatically reduced reaction times (from hours to minutes) and improved yields under microwave conditions. For example, reactions between 5-amino-3-ethylpyrazole and β-enaminones reach completion in 20 minutes at 150°C versus 8-12 hours under conventional heating, with yields increasing from 65% to 85%. Microwave-assisted halogen exchange also demonstrates remarkable efficiency, achieving full conversion of 6-chloro to 6-bromo derivatives in <30 minutes [5] [8].
Ultrasound Activation: Sonochemical methods enhance the bromination efficiency of dihydroxy precursors. Using ultrasound (35-40 kHz) with POBr₃ in acetonitrile reduces reaction times from 2 hours to 25 minutes while maintaining yields (65-70%). This acceleration stems from improved mass transfer and cavitation effects, which facilitate reagent interaction at the molecular level. Ultrasound also promotes catalyst efficiency in palladium-catalyzed functionalizations of pre-formed 6-bromo-2-ethyl derivatives [8].
Recent methodologies emphasize sustainable synthesis through solvent minimization and catalytic processes:
Solvent-Free Cyclocondensation: Reactions between solid aminopyrazoles and liquid β-dicarbonyls proceed efficiently under neat conditions at elevated temperatures (120-130°C). This approach eliminates solvent waste while improving atom economy. For instance, reacting 5-amino-3-ethylpyrazole with ethyl acetoacetate without solvent produces the dihydroxy intermediate in 80% yield after 1 hour, compared to 70% yield in ethanol after 8 hours [6] [8].
Catalytic Dichlorination/Bromination: Traditional halogenation employs large excesses of POCl₃ or POBr₃ (5-10 equivalents). Catalytic approaches using ionic liquids (e.g., [BMIM]Br) or deep eutectic solvents allow significant reagent reduction (2-3 equivalents POCl₃). These media facilitate chloride/bromide exchange through in situ generation of nucleophilic halide species, enhancing conversion efficiency while simplifying purification [6] [8].
Mechanochemical Methods: Ball milling techniques achieve halogen exchange without solvents. Grinding 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine with potassium bromide and a catalytic amount of copper(I) iodide in a vibratory mill for 45 minutes provides the 6-bromo derivative in 72% yield. This approach exemplifies waste reduction in halogenation steps critical for accessing 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine [8].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7